Azetidin-3-yl azepane-1-carboxylate

Description

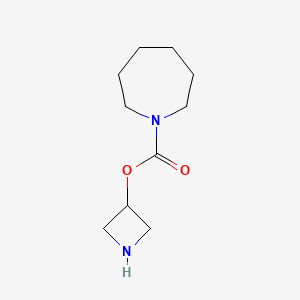

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(14-9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRUZTBLWSKFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Design Principles for Azetidin 3 Yl Azepane 1 Carboxylate

Disconnection Pathways for the Azetidinyl-Azepane Linkage and Carboxylate Moiety

The logical points for disconnection in Azetidin-3-yl azepane-1-carboxylate are the carbamate (B1207046) and the C-N bond linking the two heterocyclic rings.

A primary retrosynthetic disconnection targets the carbamate functional group. Carbamates are commonly synthesized from an alcohol and an activated carbonyl compound, such as a carbamoyl (B1232498) chloride or an isocyanate. organic-chemistry.org Therefore, a logical disconnection of the carbamate's ester linkage (C(O)-O) leads to two key precursors: azetidin-3-ol (B1332694) and an activated form of the azepane ring, such as azepane-1-carbonyl chloride . This approach is often favored as it breaks the molecule into two manageable heterocyclic fragments.

An alternative disconnection can be made at the C-N bond between the azetidine (B1206935) ring and the carbamate nitrogen. This would yield 3-aminoazetidine and a chloroformate derivative of azepane.

A further disconnection strategy involves cleaving the C-N bond that directly links the azetidine and azepane rings. However, this is generally a less common initial step for this specific target molecule due to the stability and common synthetic routes involving carbamate formation.

The synthesis of the key intermediate, azetidin-3-ol, can be achieved through various methods. One common route involves the cyclization of 1,3-disubstituted propane (B168953) derivatives. For example, reacting epichlorohydrin (B41342) with an amine like benzylamine (B48309) can lead to the formation of 1-benzyl-3-hydroxyazetidine, which can then be debenzylated to yield 3-hydroxyazetidine. google.comchemicalbook.com The hydrochloride salt of 3-hydroxyazetidine is often a stable and commercially available starting material. google.comchemicalbook.comwipo.int

Methodological Approaches for Stereochemical Control and Diastereoselectivity

The azetidine ring in the target molecule contains a stereocenter at the C-3 position. Controlling the stereochemistry at this center is critical, especially for applications where a single enantiomer is required. Several established methodologies can be employed to achieve stereochemical control.

Chiral Pool Synthesis : This strategy utilizes readily available chiral molecules as starting materials. For instance, enantiomerically pure versions of azetidin-3-ol can be synthesized from chiral precursors, ensuring the desired stereochemistry is incorporated from the outset.

Asymmetric Catalysis : The use of chiral catalysts can induce stereoselectivity in the formation of the azetidine ring or its precursors. For example, asymmetric hydrogenation of a prochiral azetine using a chiral metal complex can produce a specific enantiomer of the substituted azetidine. acs.org Copper-catalyzed asymmetric reactions have also proven effective for the enantioselective synthesis of chiral 2,3-disubstituted azetidines. nih.govacs.org

Diastereoselective Reactions : If a chiral auxiliary is used, it can direct the stereochemical outcome of a reaction. This approach involves temporarily attaching a chiral group to the molecule to influence the formation of one diastereomer over another. nih.govdntb.gov.uarsc.org For example, an intramolecular cyclization of a γ-prenylated amine mediated by iodine can provide a convenient route to diastereomerically enriched azetidines. dntb.gov.ua Similarly, a [3+1] ring expansion of methylene (B1212753) aziridines using a rhodium-bound carbene can yield highly substituted azetidines with excellent stereoselectivity. nih.gov

The choice of method will depend on the desired enantiomeric purity, the scalability of the reaction, and the availability of starting materials.

Consideration of Orthogonal Protecting Group Strategies for Amine Functionalities

The synthetic route towards this compound involves intermediates with multiple amine functionalities (the secondary amines of the azetidine and azepane rings). To selectively perform reactions at different parts of the molecule, a strategy of orthogonal protection is essential. organic-chemistry.orgug.edu.pl Orthogonal protecting groups are distinct groups that can be removed under different, non-interfering conditions. organic-chemistry.orgmasterorganicchemistry.comuchicago.edu

For instance, the azetidine nitrogen could be protected with a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions (e.g., using trifluoroacetic acid). masterorganicchemistry.comscintica.comresearchgate.net Simultaneously, the azepane nitrogen could be protected with a carbobenzyloxy (Cbz or Z) group, which is removed under hydrogenolysis conditions (e.g., H₂ with a palladium catalyst). masterorganicchemistry.com This allows for the selective deprotection and subsequent reaction of one amine while the other remains protected. Another common base-labile protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is orthogonal to both Boc and Cbz groups. masterorganicchemistry.comresearchgate.net

The selection of protecting groups must also account for the stability of the strained azetidine ring, which can be sensitive to harsh reaction conditions. rsc.org Careful planning of the protection and deprotection steps is crucial for a high-yielding and successful synthesis.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) masterorganicchemistry.com | Cbz, Fmoc |

| Carbobenzyloxy | Cbz (or Z) | Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | Boc, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, Cbz |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |

This strategic use of orthogonal protecting groups ensures that the desired bonds are formed in the correct sequence, preventing unwanted side reactions and leading efficiently to the final target compound. organic-chemistry.org

Advanced Synthetic Methodologies for Azetidin 3 Yl Azepane 1 Carboxylate and Its Precursors

Construction of the Azetidine (B1206935) Ring System

The four-membered azetidine ring, a key component of many biologically active compounds, presents unique synthetic challenges due to its inherent ring strain. frontiersin.orgmagtech.com.cn A variety of methods have been developed to overcome these challenges, ranging from classical cyclization reactions to modern catalytic approaches.

Intramolecular Cyclization Reactions

Intramolecular cyclization remains a cornerstone of azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.

Nucleophilic Substitution: A common and direct method involves the intramolecular SN2 reaction of γ-amino halides or sulfonates. frontiersin.orgresearchgate.net In this reaction, the amino group acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. The efficiency of this reaction is often influenced by the nature of the leaving group and the substitution pattern on the carbon backbone.

Aza-Michael Addition: The intramolecular aza-Michael addition offers another powerful route to azetidines. mdpi.comnih.gov This reaction involves the addition of an amine to an activated alkene within the same molecule. The use of various catalysts can promote this cyclization, leading to functionalized azetidines. For instance, new heterocyclic amino-acid-like building blocks containing azetidine rings have been prepared through aza-Michael addition starting from methyl 2-(azetidin-3-ylidene)acetates and various amines. mdpi.combohrium.com

[3+2] Cycloaddition: While seemingly counterintuitive for forming a four-membered ring, [3+2] cycloaddition reactions can be employed, often followed by a subsequent rearrangement or fragmentation step to yield the desired azetidine. For example, photocatalytic [3+2] dipolar cycloadditions of aziridines have been developed, offering a rapid and atom-economical route to highly substituted pyrrolidines, which in some cases can be precursors to azetidines. rsc.org

Table 1: Selected Intramolecular Cyclization Methods for Azetidine Synthesis

| Reaction Type | Starting Material Example | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nucleophilic Substitution | γ-Haloamine | Base (e.g., K₂CO₃) | Azetidine | Variable | researchgate.net |

| Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate and 1H-pyrazole | DBU, Acetonitrile, 16h | 3-(Pyrazol-1-yl)azetidine adduct | 83% | mdpi.com |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylate and alkene | Visible light (blue), Ir(III) photocatalyst | Azetidine | High | rsc.orgresearchgate.net |

Ring Expansion and Rearrangement Strategies Towards Azetidines

Ring expansion of smaller, more readily available rings provides an alternative and often stereocontrolled route to azetidines. nih.gov

Aziridine Ring Expansion: Three-membered aziridines can be expanded to four-membered azetidines through various methods. nih.gov One approach involves the reaction of aziridines with carbenes or carbenoids, leading to a formal [3+1] cycloaddition. nih.gov For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

Other Rearrangements: Ring expansion can also be achieved through rearrangements of other cyclic systems. These methods often provide access to azetidines with unique substitution patterns that are difficult to obtain through other routes. researchgate.net

Reduction of β-Lactams (Azetidinones) as a Route to Azetidines

The reduction of readily available β-lactams (azetidin-2-ones) is a widely used and effective method for the synthesis of azetidines. magtech.com.cnu-tokyo.ac.jp A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule.

Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The reduction is typically high-yielding, but care must be taken to avoid over-reduction or cleavage of the ring, particularly with harsh reducing agents.

Asymmetric Synthesis Approaches for Chiral Azetidine Building Blocks

The synthesis of enantiomerically pure azetidines is of great importance, as chirality is a key feature of many bioactive molecules. acs.org Several strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and the resolution of racemic mixtures. researchgate.netnih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting material can direct the stereochemical outcome of the cyclization or other ring-forming reactions. acs.org The auxiliary can then be removed to provide the desired chiral azetidine.

Asymmetric Catalysis: The development of chiral catalysts has revolutionized asymmetric synthesis. researchgate.netnih.gov For example, copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have been used to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov

Construction of the Azepane Ring System

The seven-membered azepane ring system, while less strained than azetidine, still presents its own set of synthetic challenges, primarily related to the entropic cost of forming a medium-sized ring. numberanalytics.com

Cyclization Methodologies for Seven-Membered Nitrogen Heterocycles

Several cyclization strategies are employed for the construction of the azepane ring. numberanalytics.comtandfonline.com

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene precursor, catalyzed by a ruthenium or molybdenum complex, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org The versatility and functional group tolerance of RCM make it a highly attractive method for the synthesis of complex azepane derivatives.

Reductive Amination: Intramolecular reductive amination is another common and effective method for azepane synthesis. researchgate.netnih.govnih.gov This reaction typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone). The intermediate iminium ion is then reduced in situ to form the azepane ring. This method has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov

Other Cyclization Methods: Other methods for azepane synthesis include tandem amination/cyclization reactions of functionalized allenynes, which can provide trifluoromethyl-substituted azepin-2-carboxylates. nih.govnih.gov Additionally, Rh(III)-catalyzed C-H activation/[5+2] cyclization strategies have been developed for the synthesis of azepane-fused polycycles. acs.org

Table 2: Selected Cyclization Methods for Azepane Synthesis

| Reaction Type | Starting Material Example | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Ring-Closing Metathesis | Diene-containing amine | Grubbs' catalyst | Azepane derivative | Good | nih.gov |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Reducing agent (e.g., NaBH₃CN) | Azepane | Variable | researchgate.netnih.gov |

| Tandem Amination/Cyclization | Functionalized allenyne and primary amine | Cu(I) catalyst | Trifluoromethyl-substituted azepin-2-carboxylate | Good | nih.govnih.gov |

Strategic Functionalization of the Azepane Moiety

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural motif found in various biologically active compounds. nih.gov Its strategic functionalization is crucial for the synthesis of azetidin-3-yl azepane-1-carboxylate. This typically involves the introduction of a carboxylate or a related functional group onto the azepane nitrogen, which will ultimately form the carbamate (B1207046) linkage with the azetidine ring.

One common precursor is a protected azepane derivative, which can be functionalized as needed. For instance, a commercially available N-protected azepane can be deprotected and subsequently reacted with a suitable carbonylating agent. The choice of protecting group is critical to ensure compatibility with subsequent reaction conditions.

Recent advancements in the synthesis of functionalized azepanes include dearomative ring expansion of nitroarenes, providing access to complex azepane structures from simple starting materials. nih.gov Another approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepin-2-carboxylates. nih.gov Furthermore, diastereoselective synthesis of oxo-azepine synthons has been reported, which can be incorporated into more complex molecules. mdpi.com

| Precursor Type | Functionalization Strategy | Key Features |

| N-Boc-3-aminoazepane | Acylation with a suitable chloroformate | Direct introduction of the carboxylate precursor. |

| Azepane | Reaction with a carbonylating agent (e.g., CDI, triphosgene) followed by addition of a protected azetidin-3-ol (B1332694) | Stepwise formation of the carbamate linkage. |

| Nitroarenes | Photochemical dearomative ring expansion | Access to complex azepane cores. nih.gov |

| Functionalized Allenynes | Cu(I)-catalyzed tandem amination/cyclization | Synthesis of substituted azepine carboxylates. nih.gov |

Formation of the Azetidinyl-Azepane Carboxylate Linkage

The formation of the carbamate bond between the azetidine and azepane moieties is a pivotal step in the synthesis of the target molecule. This is typically achieved through coupling reactions involving an activated carbonyl species.

Carbonyldiimidazole (CDI) and triphosgene (B27547) are highly effective reagents for activating carboxylic acids and alcohols to form reactive intermediates for coupling reactions. wikipedia.orgnih.gov

Carbonyldiimidazole (CDI): CDI is a solid, stable, and safer alternative to phosgene. wikipedia.org It reacts with an alcohol, such as a protected azetidin-3-ol, to form a reactive imidazolyl carbamate intermediate. This intermediate then readily reacts with the secondary amine of the azepane ring to form the desired carbamate linkage. youtube.com The reaction proceeds under mild conditions, and the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. youtube.com CDI has been widely used in peptide synthesis and other amide bond formations. nih.govresearchgate.net

Triphosgene: Triphosgene, a crystalline solid, serves as a convenient and safer substitute for gaseous phosgene. nih.gov It can be used to generate a chloroformate intermediate from a protected azetidin-3-ol in situ. This chloroformate then reacts with the azepane nitrogen to yield the final product. Triphosgene has been employed in the synthesis of various aza-peptides and other heterocyclic compounds. nih.govnih.gov However, the reaction of N-alkyl azetidines with triphosgene can sometimes lead to ring cleavage, a factor that must be considered in the synthetic design. researchgate.net

| Coupling Reagent | Intermediate | Advantages |

| Carbonyldiimidazole (CDI) | Imidazolyl carbamate | Mild reaction conditions, clean byproducts. youtube.com |

| Triphosgene | Chloroformate | High reactivity, solid reagent. nih.gov |

While the primary linkage in this compound is a carbamate, the principles of esterification and amide coupling are central to the synthetic strategies, particularly in the formation of activated intermediates.

For instance, a common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, can be synthesized from 1-benzylazetidin-3-ol (B1275582) through reduction and N-Boc protection. scienceopen.com The hydroxyl group of this precursor can then be activated.

The coupling reaction itself is an aminolysis of the activated carbonyl species by the azepane nitrogen. The efficiency of this step depends on the nucleophilicity of the azepane nitrogen and the reactivity of the electrophilic carbonyl center.

Optimized Global Synthetic Routes to this compound

A convergent synthesis involves the independent synthesis of the two key heterocyclic fragments, the functionalized azetidine and the azepane, which are then coupled together in a later step. This approach offers several advantages:

Flexibility: Enables the synthesis of a library of analogues by varying the structure of either fragment.

In a typical convergent route, a protected azetidin-3-ol and an azepane derivative are prepared separately. The final step involves the coupling of these two fragments, often using the methods described in section 3.3.

A linear synthesis involves the sequential modification of a single starting material to build the final molecule. While potentially longer, linear syntheses can be more straightforward to design and execute.

A plausible linear approach could start with the synthesis of an azetidine precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate. scienceopen.com This can be achieved from 1-benzylazetidin-3-ol via oxidation. scienceopen.com The ketone can then be subjected to a Wittig-type reaction to introduce a side chain, which could be further modified. scienceopen.com

Process intensification aims to make chemical manufacturing more efficient, safer, and environmentally friendly. In the context of synthesizing this compound, this could involve:

Flow Chemistry: Utilizing microchannel reactors for reactions like green oxidation can improve safety and control. nih.gov

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce waste and processing time.

Catalysis: Employing efficient catalysts, such as the lanthanide triflates used in some azetidine syntheses, can improve reaction rates and yields. nih.govfrontiersin.org

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Convergent Synthesis | Independent synthesis of azetidine and azepane fragments followed by coupling. | Higher overall yield, flexibility for analogue synthesis. | Requires development of two separate synthetic routes. |

| Linear Synthesis | Sequential modification of a single starting material. | Simpler to design and execute. | Potentially lower overall yield, less flexible. |

Rigorous Spectroscopic and Advanced Analytical Characterization of Azetidin 3 Yl Azepane 1 Carboxylate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govacs.orgnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules like Azetidin-3-yl azepane-1-carboxylate. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the core azetidine (B1206935) and azepane ring structures, as well as the carbamate (B1207046) linkage.

In ¹H NMR spectra of azetidine derivatives, the protons on the four-membered ring typically appear in a specific region of the spectrum. jmchemsci.comjmchemsci.com For this compound, the methine proton at the C3 position of the azetidine ring, being attached to the oxygen of the carbamate, would be expected to show a characteristic downfield shift. The methylene (B1212753) protons on the azetidine and the larger azepane ring would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the carbamate group is particularly diagnostic, appearing significantly downfield (typically in the 150-170 ppm range) due to its deshielded nature. researchgate.net The carbons of the azetidine and azepane rings would resonate at chemical shifts characteristic of saturated heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbamate C=O | - | ~156 |

| Azetidine CH (C3) | ~4.8 - 5.2 (m) | ~65 - 70 |

| Azetidine CH₂ (C2, C4) | ~3.8 - 4.2 (m) | ~50 - 55 |

| Azepane N-CH₂ | ~3.3 - 3.6 (t) | ~45 - 50 |

| Azepane CH₂ | ~1.5 - 1.8 (m) | ~25 - 30 |

Multi-dimensional NMR Techniques (e.g., 2D-NOESY, HMBC, HSQC) for Stereochemical Assignment and Connectivitynih.govnih.gov

While 1D NMR provides foundational data, multi-dimensional NMR techniques are indispensable for confirming the precise connectivity and stereochemistry of complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the assignments of their attached protons, resolving any ambiguity from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the azetidine C3 proton to the carbamate carbonyl carbon, confirming the ester linkage. It would also establish the connection between the azepane ring nitrogen and the carbamate carbonyl.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique is vital for determining stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. For analogs with stereocenters, NOESY can differentiate between cis and trans isomers by observing through-space correlations between substituents on the azetidine ring.

The collective data from these multi-dimensional experiments provide an unambiguous and detailed picture of the molecule's constitution and spatial arrangement. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determinationacs.orgnih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₁H₂₀N₂O₂), the theoretical monoisotopic mass can be calculated and compared to the experimental value obtained via techniques like Electrospray Ionization (ESI-MS). researchgate.net A close match between the theoretical and observed mass (typically within 5 ppm) confirms the molecular formula and rules out other potential compositions. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Theoretical Mass [M+H]⁺ | 213.1598 |

| Expected Experimental Mass [M+H]⁺ | 213.1598 ± 0.0011 |

Infrared (IR) Spectroscopy for Key Functional Group Identificationacs.orgnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band of the carbamate carbonyl (C=O) group. This peak is typically observed in the range of 1680-1710 cm⁻¹. jmchemsci.commdpi.com Other key absorptions include the C-N stretching vibrations of the azetidine and azepane rings and the C-O stretch of the carbamate linkage. The absence of an N-H stretch (around 3300-3500 cm⁻¹) would confirm the substitution on the azetidine nitrogen if it were part of the initial design.

Table 3: Characteristic IR Absorption Frequencies Data based on analogous compounds. jmchemsci.commdpi.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carbamate (C=O) | Stretch | 1680 - 1710 (Strong) |

| C-N | Stretch | 1150 - 1250 |

| C-O | Stretch | 1050 - 1150 |

| C-H (aliphatic) | Stretch | 2850 - 2970 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration (for related crystalline compounds)

For compounds that can be grown into a single, high-quality crystal, X-ray crystallography provides the most definitive three-dimensional structural information. This technique maps the electron density of the crystal to determine the precise position of each atom, bond lengths, and bond angles. While obtaining a suitable crystal of this compound itself may be challenging, analysis of closely related crystalline analogs is common practice in the field. researchgate.net For chiral analogs, X-ray crystallography can be used to determine the absolute configuration of stereocenters, providing an unambiguous structural proof that is paramount in pharmaceutical development.

Advanced Chromatographic Methodologies for Purification and Purity Assessmentnih.govacs.orgnih.gov

Chromatographic techniques are essential for both the purification of the target compound after synthesis and the assessment of its final purity.

Flash Chromatography: This is a standard and widely used method for the routine purification of synthetic intermediates and final products. It separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase. nih.govnih.gov By selecting an appropriate solvent system, this compound can be isolated from unreacted starting materials and synthetic byproducts.

Chiral High-Performance Liquid Chromatography (HPLC): When dealing with chiral molecules, it is crucial to determine the enantiomeric purity or enantiomeric excess (ee). Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the separation of enantiomers. This analytical method is the gold standard for quantifying the ratio of enantiomers in a sample, which is a critical parameter for any chiral drug candidate. acs.orgnih.gov

Chemical Reactivity and Strategic Derivatization of the Azetidin 3 Yl Azepane 1 Carboxylate Scaffold

Transformations and Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring is a valuable motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and novel three-dimensional structure. nih.gov However, its inherent ring strain, while lower than that of aziridines, governs its reactivity, making it susceptible to specific transformations while also offering opportunities for unique functionalization strategies. researchgate.netlifechemicals.com

The considerable ring strain inherent in the four-membered azetidine ring is a primary driver of its reactivity. researchgate.netlifechemicals.com This strain can be harnessed in synthetic strategies but also poses stability challenges. nih.gov Acid-mediated conditions, for instance, can catalyze the intramolecular ring-opening of N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring. nih.gov

The manipulation of these ring-opening reactions is key to their synthetic utility. The process can be triggered by activating the azetidine nitrogen, forming an azetidinium ion, which becomes highly susceptible to nucleophilic attack. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and can be predicted and controlled to produce polysubstituted linear amines in a stereoselective manner. nih.gov A "build and release" approach, combining photochemical cyclization to form strained azetidinols followed by a strain-releasing ring-opening, has been developed as a modern strategy to access complex, functionalized molecules. nih.gov

Table 1: Factors Influencing Azetidine Ring-Opening Reactions

| Factor | Description | Impact on Reactivity | Reference |

| Ring Strain | The inherent energy of the four-membered ring. | Primary driving force for ring-opening. | researchgate.netlifechemicals.com |

| Protonation/Activation | Formation of an azetidinium ion. | Increases susceptibility to nucleophilic attack. | nih.govnih.gov |

| Nucleophiles | External or internal nucleophiles (e.g., pendant amides). | Attack the ring, leading to cleavage and formation of linear amines. | nih.govnih.gov |

| Substituents | Groups attached to the azetidine carbon atoms. | Govern the regio- and stereoselectivity of the nucleophilic attack. | nih.gov |

| Photochemical Energy | Used to form strained intermediates (e.g., azetidinols). | Enables subsequent strain-release functionalization reactions. | nih.gov |

Beyond ring-opening, the azetidine scaffold allows for selective functionalization. Late-stage modifications can be achieved via the azetidine nitrogen, including chemoselective deprotection and subsequent substitution through reactions like acylation or sulfonylation. nih.gov For instance, a 2-propynyl carbamate (B1207046) on the azetidine nitrogen can be used for click-based approaches to attach larger molecular tags. nih.gov Despite the ring strain, post-cyclization deprotection of other functional groups on a molecule containing an azetidine ring can often be achieved with strong acid without degrading the four-membered ring. nih.gov

Reactivity Profiles and Derivatization at the Azepane Ring

The azepane ring, a seven-membered heterocycle, is a privileged scaffold found in numerous natural products and bioactive molecules. lifechemicals.comnih.gov Unlike the rigid azetidine, the azepane ring is flexible, and its derivatization is crucial for exploring chemical space and modulating biological activity. lifechemicals.com Synthetic strategies often involve ring-expansion reactions or the cyclization of linear precursors. mdpi.comrsc.orgnih.gov

A wide array of methods has been developed to install functional groups at various positions on the azepane ring.

C2-Position: Chemoenzymatic methods, using imine reductases or monoamine oxidases, can generate enantioenriched 2-aryl azepanes. nih.gov These can be further converted to N'-aryl ureas which, upon treatment with a base, undergo rearrangement to yield 2,2-disubstituted azepanes. nih.gov Direct lithiation of N-Boc-2-phenylazepane allows for the introduction of various electrophiles at the C2 position. whiterose.ac.uk

Multi-Position Substitution: A highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-N-(p-methoxyphenyl)-allylamine to a β-aryl α,β-unsaturated ester is a key step in a methodology to produce 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov

Hydroxylation: Regio- and diastereoselective hydroxylation of tetrahydroazepines can be achieved through hydroboration, yielding functionalized azepanols. mdpi.com These can then be oxidized to the corresponding oxo-azepines, which are versatile synthetic intermediates. mdpi.com A stereoselective synthesis of pentahydroxyazepanes has been accomplished using an osmium-catalyzed tethered aminohydroxylation as the key step. nih.gov

Fused Systems: Intramolecular cyclization reactions can be used to fuse other ring systems onto the azepane core, such as in the synthesis of pyrazino[2,3-c]azepine derivatives. adelaide.edu.au

Table 2: Selected Methods for Azepane Functionalization

| Method | Position(s) Functionalized | Type of Group Introduced | Key Reagents/Strategy | Reference |

| Chemoenzymatic Rearrangement | C2 | Aryl | Imine reductase, n-BuLi | nih.gov |

| Lithiation-Substitution | C2 | Various Electrophiles | n-BuLi, Electrophile | whiterose.ac.uk |

| Asymmetric Conjugate Addition | C3, C4, C5, C6 | Alkyl, Aryl | (-)-Sparteine, n-BuLi, Cinnamate ester | nih.gov |

| Hydroboration-Oxidation | Various | Hydroxyl, Ketone | BH₃∙SMe₂, Oxidation | mdpi.com |

| Tethered Aminohydroxylation | Multiple | Hydroxyl | K₂OsO₂(OH)₄ | nih.gov |

| Copper-Catalyzed Cyclization | C2 | Trifluoromethyl | Cu(I) catalyst | nih.gov |

Chemical Modifications of the Carboxylate Group

The carboxylate group in Azetidin-3-yl azepane-1-carboxylate serves as a critical linker and a handle for further derivatization. Standard transformations of this ester functionality can be employed to generate a library of analogues. The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then serve as a precursor for a variety of other functional groups.

One of the most significant modifications is the formation of amides, which are central to medicinal chemistry. nih.govrsc.org The carboxylic acid can be coupled with a wide range of primary or secondary amines to form the corresponding amides. This transformation typically requires a coupling reagent to activate the carboxylic acid. organic-chemistry.org Modern, one-pot procedures have been developed that avoid traditional coupling reagents by first converting the acid to a thioester intermediate, which then reacts with the amine. nih.govrsc.org This approach can be advantageous when stereocenters prone to epimerization are present near the carboxylate. nih.gov Alternatively, direct heating of a carboxylic acid with ammonia (B1221849) or an amine can also produce amides, though this often requires forcing conditions. khanacademy.org

Investigation of Stereochemical Stability and Potential for Epimerization

The four-membered azetidine ring is not planar but is puckered. rsc.org Gas-phase electron diffraction studies have determined the dihedral angle of puckering in the parent azetidine to be approximately 37°. rsc.org The preferred puckered conformation can be significantly influenced by substituents. For example, computational studies have shown that a fluorine substituent's interaction with a charged nitrogen atom can cause the ring pucker to invert compared to the neutral molecule. researchgate.net

The seven-membered azepane ring is considerably more flexible and can adopt multiple conformations, such as chair and boat forms. slideshare.net The introduction of substituents can bias the ring towards a single major conformation, which is a key strategy in drug design to reduce conformational diversity and lock in a bioactive shape. lifechemicals.comrsc.org For instance, monofluorination has been shown to effectively bias the conformational equilibrium of the azepane ring. rsc.org The stereochemical outcome of reactions to form substituted azepanes is often highly dependent on the reaction conditions and the nature of the intermediates, with some organolithium-mediated reactions proceeding with high stereospecificity via configurationally stable intermediates. nih.gov

Epimerization, the change in configuration at a single stereocenter, is a potential concern, particularly at centers adjacent to a carbonyl group or during reactions involving the formation or cleavage of bonds at a stereocenter. The use of strong bases like n-BuLi can lead to the formation of lithiated intermediates, and their rate of epimerization relative to their rate of reaction with an electrophile is a crucial factor in determining the stereochemical purity of the product. whiterose.ac.uk However, many synthetic transformations, including certain modern amidation protocols and organolithium-mediated rearrangements, have been designed to proceed with high stereochemical fidelity, minimizing or avoiding epimerization. nih.govnih.gov

Design and Synthesis of Chemically Modified Analogs for Structure-Activity Relationship (SAR) Probing

The exploration of SAR for the this compound scaffold involves the systematic modification of its core components: the azetidine ring, the azepane ring, and the carboxylate linker. The goal is to understand how changes in sterics, electronics, and conformation affect biological activity. Synthetic strategies often leverage the distinct reactivity of each heterocyclic component.

Derivatization of the Azetidine Moiety: The azetidine ring is a valuable pharmacophore due to its ability to introduce conformational restriction and serve as a polar, non-planar structural element. nih.govrsc.orgmdpi.com Its derivatization is a key strategy in SAR studies. A common precursor for such modifications is an N-protected azetidin-3-one. For instance, a Horner-Wadsworth-Emmons reaction can be employed to introduce an exocyclic double bond, which can then be subjected to reactions like aza-Michael additions to append various heterocyclic or functional groups at the 3-position. mdpi.com This approach allows for the introduction of diverse substituents to probe specific interactions with a target protein.

Another strategy involves the use of N-protected 3-hydroxyazetidine, which can be activated and displaced by various nucleophiles. Alternatively, catalytic methods, such as those employing lanthanoid triflates, can facilitate the regioselective ring-opening of epoxy amines to form functionalized azetidines, offering another route to diverse analogs. frontiersin.org The nitrogen of the azetidine ring, typically protected with a group like tert-butoxycarbonyl (Boc), can be deprotected to allow for N-alkylation or N-acylation, providing another vector for structural diversification. acs.org

Derivatization of the Azepane Moiety: The seven-membered azepane ring provides significant conformational flexibility, which can be exploited to optimize the spatial arrangement of substituents. nih.gov Asymmetric synthesis methods have been developed to produce enantiomerically pure substituted azepane-2-carboxylate derivatives, which are crucial for studying stereospecific interactions. nih.govresearchgate.net One key synthetic approach involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which can stereoselectively generate substituents at desired positions on the azepane ring. nih.gov

For SAR studies, modifications can include:

Ring Substitution: Introducing alkyl, aryl, or functional groups at various positions (e.g., C4, C5) on the azepane ring to explore new binding pockets or modulate physicochemical properties.

N-Substitution: If the azepane nitrogen is not part of the carboxylate linkage (as in a different isomer), it serves as a handle for introducing a wide array of substituents via reductive amination or acylation, which has been shown to significantly impact activity in related bicyclic azepanes. acs.org

Modification of the Carboxylate Linker: The azepane-1-carboxylate linker itself is a critical element for modification. It can be hydrolyzed to the corresponding carboxylic acid and azetidin-3-ol (B1332694) (or amine), which can then be re-coupled using different linkers to alter spacing, rigidity, and hydrogen bonding capacity. For example, replacing the ester with an amide, sulfonamide, or a reversed amide can profoundly impact both potency and pharmacokinetic properties.

The following tables outline potential synthetic modifications for SAR probing based on established chemical principles for these heterocyclic systems.

Table 1: Potential Modifications of the Azetidine Ring for SAR Studies

| Modification Site | Reaction Type | Example Precursor | Resulting Functionality / Group | Rationale for SAR |

|---|---|---|---|---|

| Azetidine C3-substituent | Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | Appended heterocycles (e.g., pyrrolidine, piperidine) | Explore new binding interactions, modulate polarity. mdpi.com |

| Azetidine N1-substituent | Deprotection followed by Alkylation/Acylation | N-Boc-azetidin-3-ol | N-Alkyl, N-Acyl, N-Sulfonyl groups | Modify solubility, metabolic stability, and H-bonding. acs.org |

| Azetidine C3-linker | Nucleophilic Substitution | 3-Hydroxyazetidine | Ethers, amines, thioethers | Alter linker length and flexibility. |

Table 2: Potential Modifications of the Azepane Ring and Linker for SAR Studies

| Modification Site | Reaction Type | Example Precursor | Resulting Functionality / Group | Rationale for SAR |

|---|---|---|---|---|

| Azepane Ring | Oxidative Cleavage of Bicyclic Alkene | Aza-bicyclo[3.2.2]nonene | Stereospecific C2 and C5 substituents | Probe stereochemical requirements for binding. nih.gov |

| Azepane Ring | Catalytic Tandem Cyclization | Functionalized Allenynes | CF₃-substituted azepines | Introduce fluorinated groups to enhance metabolic stability and binding affinity. nih.gov |

| Carboxylate Linker | Amidation | Azepane-1-carboxylic acid | Amide linkage | Change hydrogen bonding properties and resistance to hydrolysis. |

Through the iterative design, synthesis, and biological evaluation of such analogs, a detailed understanding of the structure-activity relationship can be constructed. This knowledge is paramount for refining the scaffold into a potent and selective therapeutic candidate. The chemical tractability of both the azetidine and azepane rings provides a rich platform for these essential medicinal chemistry investigations. researchgate.netnih.gov

Computational and Theoretical Investigations of Azetidin 3 Yl Azepane 1 Carboxylate Derivatives

Conformational Landscape Analysis of Azetidine (B1206935) and Azepane Rings

The azetidine ring , a four-membered heterocycle, is characterized by significant ring strain. researchgate.net This inherent strain influences its conformational preferences. Unlike more flexible rings, the azetidine ring is relatively rigid, but it can still undergo a puckering motion. The degree of this puckering and the orientation of substituents are key aspects studied through computational methods. These studies help in understanding how the azetidine moiety orients itself within a receptor binding pocket.

The azepane ring , a seven-membered ring, has a much more complex conformational landscape with multiple low-energy conformations. slideshare.net Computational analyses, such as potential energy surface scans, are employed to identify the most stable conformers, like the twist-chair and boat-chair forms. slideshare.net The presence of substituents, such as the azetidin-3-yl carboxylate group, can significantly influence the conformational equilibrium of the azepane ring. Understanding this landscape is vital as the spatial arrangement of the entire molecule dictates its ability to bind to a target protein.

Molecular Modeling and Docking Studies for Putative Ligand-Target Interactions (in vitro, preclinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.orgproquest.com This method is instrumental in identifying potential biological targets for derivatives of Azetidin-3-yl azepane-1-carboxylate and in understanding the key interactions that stabilize the ligand-protein complex.

In preclinical studies, docking simulations are used to screen these derivatives against various protein targets. For instance, azetidine-containing compounds have been investigated as inhibitors of enzymes like the Enoyl-acyl carrier protein (enoyl-ACP) reductase, which is crucial for bacterial survival. rjptonline.org Docking studies can reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. rjptonline.org

For example, a hypothetical docking study of an this compound derivative into a protein active site might show that the carbonyl oxygen of the carboxylate group acts as a hydrogen bond acceptor, while the azepane ring fits into a hydrophobic pocket. The azetidine ring might also form specific interactions with the protein. These insights are invaluable for designing more potent and selective inhibitors. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound derivatives against a putative target.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound A | -8.5 | TYR123, SER98, LEU154 |

| Compound B | -7.9 | TYR123, ASN101, ILE150 |

| Compound C | -9.2 | TYR123, SER98, PHE155 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules. arxiv.orgresearchgate.net These methods are used to calculate various molecular properties, such as charge distribution, molecular orbitals (HOMO and LUMO), and reaction energetics. researchgate.netnih.gov Such calculations are crucial for predicting the reactivity of this compound derivatives and for elucidating potential metabolic pathways. arxiv.org

For instance, DFT calculations can be used to model the transition states of reactions involving these derivatives, helping to predict their stability and reactivity. arxiv.org The calculated energetic profiles can provide insights into the feasibility of different synthetic routes or metabolic transformations. Furthermore, understanding the electronic properties can aid in explaining the nature of ligand-target interactions observed in docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or property descriptors of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.govijsr.net

For a series of this compound derivatives, a QSAR model could be built using various molecular descriptors. These can include topological indices, electronic properties (like HOMO/LUMO energies from DFT), and steric parameters. nih.gov A statistically validated QSAR model can be a powerful tool in preclinical drug development, allowing for the rapid screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

A study on azetidine-2-carbonitriles, for example, successfully used QSAR to generate predictive models for antimalarial activity, identifying key molecular descriptors that influence potency. nih.gov A similar approach for this compound derivatives could significantly accelerate the discovery of new therapeutic agents.

Prediction of Key Molecular Descriptors for Optimized Scaffold Design (e.g., Topological Polar Surface Area, ClogP)

The "drug-likeness" of a compound is often assessed by a set of molecular descriptors that predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors include the Topological Polar Surface Area (TPSA) and the calculated logarithm of the partition coefficient (ClogP), which relates to lipophilicity. nih.govacs.org

Computational tools are widely used to predict these properties for novel compounds like this compound derivatives. cmst.eu TPSA is a good predictor of a drug's ability to permeate cell membranes, while ClogP is crucial for understanding its solubility and distribution in the body. researchgate.net By calculating these descriptors during the design phase, chemists can optimize the scaffold to achieve a desirable balance of potency and drug-like properties, increasing the likelihood of developing a successful drug candidate. nih.govacs.org

The following table provides an example of calculated molecular descriptors for a hypothetical set of derivatives.

| Derivative | Molecular Weight ( g/mol ) | TPSA (Ų) | ClogP |

| Compound X | 350.45 | 65.7 | 2.8 |

| Compound Y | 364.48 | 72.1 | 2.5 |

| Compound Z | 378.51 | 60.3 | 3.1 |

Applications of Azetidin 3 Yl Azepane 1 Carboxylate and Its Derivatives in Chemical Biology and Preclinical Research

Utilization as a Privileged Scaffold and Advanced Building Block in Drug Discovery (Preclinical Focus)

The azetidin-3-yl azepane-1-carboxylate moiety and its derivatives are recognized as privileged scaffolds in drug discovery. This is attributed to their ability to serve as a foundational structure for the development of a wide array of compounds with diverse biological activities. The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds, and its combination with the azetidine (B1206935) motif offers a unique chemical space for exploration. nih.govmdpi.com

The constrained nature of the azetidine ring, coupled with the flexibility of the azepane ring, allows for the precise positioning of substituents in three-dimensional space. This is a critical factor in optimizing ligand-receptor interactions and achieving high target affinity and selectivity. Researchers have leveraged this scaffold to create libraries of compounds for screening against various biological targets.

The stereochemistry of a drug molecule is crucial for its pharmacological activity. Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological effects. Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance in drug discovery.

The azetidine ring can serve as a chiral auxiliary, a temporary chemical entity that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. While direct examples using this compound as a chiral auxiliary are not extensively documented, the principles of using chiral azetidine derivatives in stereoselective synthesis are well-established. For instance, chiral N-propargylsulfonamides have been used to prepare chiral azetidin-3-ones with high enantiomeric excess through gold-catalyzed oxidative cyclization. nih.gov This approach allows for the creation of specific stereoisomers, which is essential for developing drugs with improved efficacy and reduced side effects. The synthesis of a potent interleukin-1beta-converting enzyme (ICE) inhibitor, [3S(1S,9S)]-3-[[[9-(benzoylamino) octahydro-6,10-dioxo-6H-pyridazino-(1,2-a)(1,2)-diazepin-1-yl]-carbonyl ]amino]-4-oxobutanoic acid, highlights the importance of stereoselectivity in achieving high-potency compounds. nih.gov

The this compound scaffold can be integrated into more complex polycyclic systems and hybrid molecules to generate novel chemical entities with unique pharmacological profiles. This strategy allows for the combination of structural features from different pharmacophores to create molecules with multi-target activities or improved drug-like properties.

An example of this is the incorporation of the azetidine moiety into bicyclic structures. The development of bicyclic azetidines targeting Plasmodium falciparum phenylalanyl-tRNA synthetase demonstrates the utility of this approach in generating potent antimalarial agents. acs.org The synthesis of these complex molecules often involves multi-step sequences, highlighting the importance of efficient and stereoselective synthetic methodologies.

Furthermore, the azetidine ring can be linked to other heterocyclic systems or functional groups to create hybrid molecules. For instance, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate and tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate represent hybrid structures that combine the azetidine and piperidine (B6355638) rings, both of which are common motifs in bioactive compounds. bldpharm.comsigmaaldrich.com These hybrid molecules can be further functionalized to explore a wider range of biological targets.

Investigation of Biological Target Interactions and Mechanism of Action (Excluding Human Clinical Data)

Preclinical research has demonstrated that derivatives of this compound interact with a variety of biological targets, including enzymes and receptors, leading to a range of biological activities. These studies are crucial for understanding the mechanism of action of these compounds and for identifying potential therapeutic applications.

Enzyme inhibition is a common mechanism of action for many drugs. Derivatives of this compound have been investigated as inhibitors of several important enzymes.

ABHD6 Inhibitors: Alpha/beta-hydrolase domain containing 6 (ABHD6) is a serine hydrolase that plays a role in the endocannabinoid system. nih.gov Inhibition of ABHD6 is a potential therapeutic strategy for various conditions, including epilepsy, neuropathic pain, and inflammation. nih.govnih.gov Researchers have designed and synthesized potent and specific ABHD6 inhibitors based on the azetidine scaffold. nih.gov For example, a series of compounds were developed where the azetidine ring was a key structural element, leading to single-digit nanomolar potency and high selectivity for ABHD6 over other related enzymes. nih.gov

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer cells. Inhibition of EGFR is a validated strategy for cancer therapy. While specific examples of this compound as EGFR inhibitors are not prominent, the broader class of azepine derivatives has been explored for this purpose. google.com

JAK Inhibitors: Janus kinases (JAKs) are a family of tyrosine kinases that are involved in cytokine signaling pathways. nih.gov Inhibition of JAKs is a therapeutic approach for autoimmune diseases and cancer. google.com Baricitinib, a JAK1/JAK2 inhibitor, contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, demonstrating the importance of the azetidine scaffold in the development of potent and selective JAK inhibitors. nih.gov

Derivatives of this compound have also been shown to interact with various receptors, acting as agonists, antagonists, or modulators.

Muscarinic M4 Receptor: The muscarinic M4 acetylcholine (B1216132) receptor is a G protein-coupled receptor that is a potential target for the treatment of neurological and psychiatric disorders. nih.gov Researchers have discovered selective M4 receptor agonists bearing novel carbamate (B1207046) isosteres, where piperidine-1-yl and azepin-1-yl carboxylates were identified as key structural features. nih.gov Conversely, selective M4 receptor antagonists have also been developed, with the potential for treating movement disorders like Parkinson's disease and dystonia. nih.gov

S1P1/Edg1 Receptor: The sphingosine-1-phosphate receptor 1 (S1P1), also known as Edg1, is involved in immune cell trafficking and is a target for the treatment of autoimmune diseases. The azepane moiety is a component of some S1P1 receptor modulators.

GABA-A Receptor: The gamma-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system. Modulation of GABA-A receptor activity is a therapeutic strategy for anxiety, epilepsy, and insomnia. Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been synthesized as novel GABA derivatives. researchgate.net

Cholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for Alzheimer's disease. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been prepared and evaluated for their cholinesterase inhibitory activity, with several compounds showing AChE inhibition comparable to the approved drug rivastigmine. nih.gov Another study described a series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent and selective AChE inhibitors. nih.gov

The therapeutic potential of compounds derived from the this compound scaffold has been evaluated in various preclinical models.

A significant area of investigation has been in the development of new antimalarial agents. The emergence of drug-resistant strains of Plasmodium parasites necessitates the discovery of novel therapeutics. acs.orgnih.gov Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase have shown promising activity in all stages of the parasite's life cycle. acs.org One such compound, BRD3914, was shown to be curative in a mouse model of malaria after four oral doses. acs.org Another class of antimalarials, the cyclopropyl (B3062369) carboxamides, which target the mitochondrial protein cytochrome b, has also been explored. nih.gov Although these compounds showed potent asexual stage activity, further development is needed to enhance their metabolic stability. nih.gov

The diverse biological activities of azepane-based compounds highlight their potential in a wide range of therapeutic areas, including cancer, tuberculosis, and Alzheimer's disease. nih.gov

| Compound Class | Target | Biological Activity | Preclinical Model | Reference |

| Bicyclic Azetidines | P. falciparum phenylalanyl-tRNA synthetase | Antimalarial | P. falciparum-infected humanized mice | acs.org |

| Azetidine Derivatives | ABHD6 | Enzyme Inhibition | In vitro assays | nih.gov |

| Azetidine Derivatives | JAK1/JAK2 | Enzyme Inhibition | In vitro assays | nih.gov |

| Azepin-1-yl Carboxylates | Muscarinic M4 Receptor | Agonism | In vitro assays | nih.gov |

| 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters | Acetylcholinesterase | Enzyme Inhibition | In vitro assays | nih.gov |

| Cyclopropyl Carboxamides | Cytochrome b | Antimalarial | P. falciparum asexual stage | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

The exploration of the structure-activity relationships (SAR) of molecules containing the this compound scaffold is crucial for understanding how structural modifications influence their biological activity. While specific SAR studies on this compound itself are not extensively published, valuable insights can be drawn from studies on closely related azetidine and azepane derivatives. These studies in non-human biological systems reveal key structural features that can be modulated to enhance potency, selectivity, and pharmacokinetic properties.

Azetidine derivatives, for instance, have been the focus of research into treatments for memory and learning disorders. In these studies, the stereochemistry and substitution pattern on the azetidine ring have been shown to be critical for biological action. Specifically, cis-2,4-disubstituted azetidine derivatives have demonstrated the most significant biological activity. nih.gov This highlights the importance of the spatial arrangement of substituents on the azetidine core for effective interaction with biological targets.

Similarly, research on azepanone-based cathepsin K inhibitors has demonstrated that substitutions on the seven-membered azepane ring can dramatically alter both potency and pharmacokinetic profiles in rats and monkeys. mdpi.com For example, the position and stereochemistry of a methyl group on the azepanone core were found to significantly impact the compound's inhibitory activity against human cathepsin K and its oral bioavailability in rats. mdpi.com The 4S-7-cis-methylazepanone analogue, in particular, exhibited a marked improvement in both potency and pharmacokinetic parameters compared to the unsubstituted parent compound. mdpi.com These findings underscore the therapeutic potential of modulating the azepane scaffold to fine-tune the pharmacological properties of cathepsin inhibitors. mdpi.com

The following interactive table summarizes the key takeaways from SAR studies on related compounds, which can guide the future design of derivatives of this compound.

| Scaffold | Key Modification | Impact on Biological Activity | Reference |

| Azetidine | Stereochemistry (cis- vs. trans-isomers) | Cis-isomers show higher biological activity for memory and learning disorders. | nih.gov |

| Azetidine | Substitution Pattern (e.g., 2,4-disubstitution) | The specific placement of substituents is critical for target interaction. | nih.gov |

| Azepanone | Methyl Substitution (Position and Stereochemistry) | Significantly alters cathepsin K inhibitory potency and pharmacokinetic properties. | mdpi.com |

| Azepanone | 4S-7-cis-methyl Substitution | Resulted in a potent cathepsin K inhibitor with improved oral bioavailability in rats. | mdpi.com |

These examples from related compound series strongly suggest that the biological activity of this compound derivatives can be systematically optimized by exploring modifications at both the azetidine and azepane rings. Future SAR studies on this specific scaffold will likely focus on varying the substituents on both heterocyclic rings to identify compounds with enhanced therapeutic potential.

Analysis of Patent Landscape and Emerging Research Applications (Emphasis on Synthetic Processes and Preclinical Use Claims)

The patent landscape surrounding azetidine and azepane derivatives reveals a strong and growing interest in these scaffolds for the development of new therapeutics. An analysis of recent patents highlights key trends in synthetic processes and preclinical applications, providing valuable insights into the emerging research directions for compounds like this compound.

Patents related to the synthesis of azetidine derivatives emphasize the importance of efficient and scalable methods for producing these key intermediates. google.com For example, one patent describes a novel process for preparing 3-amino-azetidine derivatives, which are precursors to a wide range of biologically active compounds currently in preclinical and Phase I trials. google.com This focus on synthetic innovation is driven by the need to generate diverse libraries of compounds for drug discovery and optimization. google.com

In terms of preclinical applications, patents claim the use of azetidine and azepane derivatives in a variety of therapeutic areas. A significant area of focus is on neurological and psychiatric disorders. For instance, a recent patent application covers diazepane derivatives for the potential treatment of mental and neurological diseases linked to the delipidation of neural tissue. google.com Another patent discloses the use of azetidine derivatives as agonists of the muscarinic M1 receptor, which are being investigated for the treatment of diseases mediated by this receptor. google.com

The following table summarizes notable patent applications and the claimed preclinical uses of related azetidine and azepane derivatives.

| Patent/Application | Claimed Preclinical Use | Therapeutic Area |

| US9187451B2 | Muscarinic M1 receptor agonists | Neurological Disorders |

| US20240246957A1 | Amelioration, prevention, and/or treatment of mental and neurological diseases related to delipidation of neural tissue. | Neurological and Mental Health |

| WO2000063168A1 | Intermediates for biologically active compounds. | Various |

The claims within these patents often cover a broad range of structurally related compounds, suggesting that the this compound scaffold falls within the scope of these inventions. The emphasis on neurological disorders in the patent literature points towards a promising area of future research for derivatives of this compound. As research continues, it is likely that more patents will emerge claiming the synthesis and preclinical use of this compound derivatives for a variety of therapeutic indications.

Future Perspectives and Emerging Research Trajectories

Innovation in Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of azetidine-containing compounds has historically been challenging due to the high energy strain of the four-membered ring. bham.ac.uknih.gov However, recent advancements are paving the way for more efficient and sustainable production methods. Future innovations are expected to focus on:

Green Chemistry Approaches: Moving away from hazardous reagents and solvents is a major goal. Research into biocatalytic methods and the use of aqueous reaction media will likely intensify, aiming to reduce the environmental impact of synthesis.

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, offer a powerful tool for constructing azetidine (B1206935) rings under mild conditions. rsc.org Future work will likely expand the scope of these light-driven cycloadditions to create complex structures like Azetidin-3-yl azepane-1-carboxylate with greater efficiency.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can increase yield. Applying flow chemistry to the multi-step synthesis of this compound could streamline its production for both research and potential commercial scale-up.

Novel Cyclization Strategies: The development of new catalytic systems, including those based on earth-abundant metals, for intramolecular cyclization of amino alcohol or haloamine precursors remains a key area of interest. bham.ac.ukbham.ac.uk These methods aim to improve yields and reduce the number of synthetic steps required.

Exploration of Novel Preclinical Biological Targets and Mechanisms

The azetidine and azepane motifs are considered "privileged structures" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. rsc.orgnih.gov Azepane derivatives, for instance, are found in drugs targeting cancer, Alzheimer's disease, and microbial infections. nih.govcolab.ws Azetidines are known to exhibit a wide array of pharmacological activities, including as anticancer, antiviral, and antidiabetic agents. nih.gov

Future research concerning this compound as a scaffold will likely involve:

Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment to screen against a wide range of biological targets. Its three-dimensional structure is a desirable feature for improving binding affinity and intellectual property prospects. researchgate.net

Target Identification: Incorporating this scaffold into new molecular entities and using techniques like chemical proteomics to identify novel protein binding partners and previously unexplored therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the azetidine and azepane rings to understand how structural changes influence biological activity. nih.govcolab.ws The conformational flexibility of the azepane ring is a key factor that can be tuned to optimize interactions with a biological target. lifechemicals.com

Table 1: Potential Therapeutic Areas for Azetidine and Azepane Scaffolds

| Therapeutic Area | Relevant Scaffold | Potential Biological Targets |

|---|---|---|

| Oncology | Azetidine, Azepane | Protein Kinases, Mitogen-activated protein kinase (MAPK) rsc.orglifechemicals.com |

| Alzheimer's Disease | Azepane | Acetylcholinesterase, Beta-secretase 1 (BACE1) nih.govtandfonline.com |

| Diabetes | Azepane | α-Glucosidase inhibitors nih.gov |

| Infectious Diseases | Azetidine, Azepane | Viral proteases, Bacterial cell wall synthesis enzymes nih.govnih.gov |

Development of Advanced Stereocontrol and Structural Diversification Strategies

The biological activity of a chiral molecule is often dependent on its specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is critical.

Asymmetric Catalysis: A primary focus will be on developing new chiral catalysts (e.g., based on rhodium or copper) for the enantioselective synthesis of substituted azetidines and azepanes. nih.govacs.org This allows for the precise construction of a desired stereoisomer, which is crucial for efficacy and safety.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to synthesize enantiomerically pure azetidine precursors. nih.gov

Ring Expansion and Rearrangement Reactions: Innovative methods, like the [3+1] ring expansion of methylene (B1212753) aziridines, can produce highly substituted and stereochemically complex azetidines. nih.gov Such strategies enable the creation of novel scaffolds with precisely controlled stereocenters.

Functionalization of Pre-formed Rings: Developing methods for the late-stage functionalization of the this compound core. This allows for the rapid generation of a diverse library of analogues for biological screening by adding different chemical groups to the stable core structure. acs.orguni-muenchen.de

Potential Expansions into Non-Biological Applications (e.g., Materials Science, Catalysis)

While primarily explored in a biological context, the unique properties of the azetidine ring suggest potential in other fields.

Materials Science: The strained azetidine ring can be opened under specific conditions. This reactivity could be harnessed for the development of novel polymers. Azetidinium salts, for example, can act as monomers in ring-opening polymerization reactions to create unique functional polymers.

Catalysis: Azetidine derivatives can serve as chiral ligands for metal catalysts in asymmetric synthesis. bham.ac.uk The rigid four-membered ring can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. Future work could explore derivatives of this compound as ligands in novel catalytic processes.

Organocatalysis: The nitrogen atom in the azetidine ring can act as a basic site or a hydrogen bond acceptor, making these structures potential candidates for organocatalysts, which are metal-free small molecule catalysts. bham.ac.uk

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Azetidin-3-yl azepane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via cyclization of azetidine precursors. For example, intramolecular N-alkylation of azetidines with a 3-hydroxypropyl side chain and methyl substituents is a common approach . Reaction conditions (e.g., base selection, temperature) critically impact stereochemistry. For instance, using NaBH4 vs. LiAlH4 for reductions may alter enantiomeric purity due to differences in steric effects and hydride delivery mechanisms . Confirm stereochemical fidelity using chiral HPLC or X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy to verify functional groups and regiochemistry (e.g., characteristic δ 3.5–4.0 ppm for azetidine protons) .

- Mass spectrometry to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray crystallography (SHELXL refinement) to resolve ambiguities in stereochemistry and hydrogen bonding .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow MedChemExpress guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a dry, inert atmosphere (≤ -20°C) to prevent degradation .

- In case of inhalation, relocate to fresh air immediately and monitor for respiratory distress .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its reactivity in medicinal chemistry applications?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring conformations . For azetidine (4-membered) and azepane (7-membered) rings, calculate puckering amplitudes (q) and phase angles (φ) from crystallographic data. Compare with DFT-optimized structures to identify low-energy conformers that favor interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in reported biological activity data for azetidine-azepane hybrids?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, solvent polarity). Standardize protocols:

- Use isothermal titration calorimetry (ITC) to measure binding constants under controlled conditions.

- Perform dose-response curves across multiple cell lines to assess selectivity .

- Cross-validate data using orthogonal methods (e.g., SPR for receptor affinity vs. enzymatic inhibition assays) .

Q. How can polymorph screening improve the crystallinity and bioavailability of this compound derivatives?

- Methodological Answer : Screen for salt/cocrystal forms (e.g., tartrate salts) using high-throughput crystallization robots. Characterize polymorphs via:

- PXRD to identify distinct lattice arrangements.

- DSC/TGA to assess thermal stability and hydrate formation .

- Solubility studies in biorelevant media (FaSSIF/FeSSIF) to prioritize forms with enhanced bioavailability .

Q. What computational methods predict the compound’s metabolic stability in drug discovery pipelines?

- Methodological Answer : Combine in silico tools:

- Molecular docking (AutoDock Vina) to model interactions with CYP450 enzymes.

- MD simulations (AMBER/CHARMM) to estimate half-life in hepatic microsomes.

- Validate predictions with in vitro assays (e.g., human liver microsome stability tests) .

Data Presentation and Analysis

Q. How should researchers statistically analyze bioactivity data to minimize Type I/II errors?

- Methodological Answer :

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Use Grubbs’ test to identify outliers in dose-response datasets.

- Report effect sizes (Cohen’s d) and 95% confidence intervals to contextualize significance .

Q. What criteria determine the optimal solvent system for NMR analysis of this compound?

- Methodological Answer : Prioritize solvents that:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |